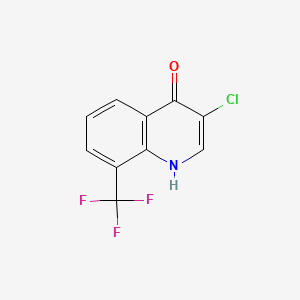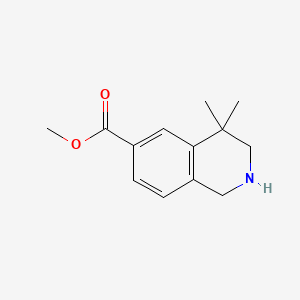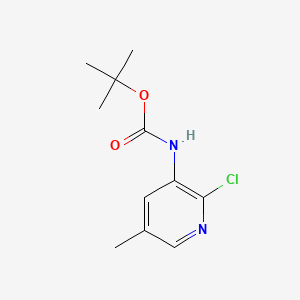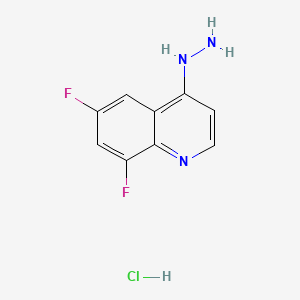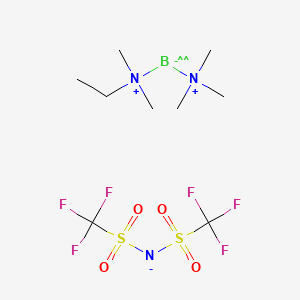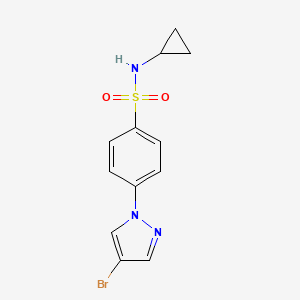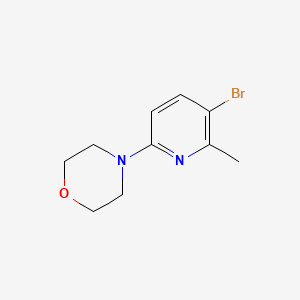![molecular formula C9H8N2O2 B598975 Methyl pyrazolo[1,5-a]pyridine-2-carboxylate CAS No. 151831-21-9](/img/structure/B598975.png)
Methyl pyrazolo[1,5-a]pyridine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl pyrazolo[1,5-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyridine family. These compounds are known for their diverse biological activities and significant roles in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with a methyl ester group attached to the second carbon of the pyrazole ring.
作用机制
Target of Action
Methyl pyrazolo[1,5-a]pyridine-2-carboxylate is a complex organic compound with potential biological activity
Mode of Action
It’s known that the compound can interact with its targets via hydrogen and hydrophobic interactions . The exact nature of these interactions and the resulting changes in cellular processes require further investigation.
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidines, a related class of compounds, have been noted for their significant impact in medicinal chemistry and material science due to their photophysical properties . They have been identified as strategic compounds for optical applications . .
Result of Action
Pyrazolo[1,5-a]pyrimidines, a related class of compounds, have been noted for their potential as antitumor scaffolds and enzymatic inhibitors
Action Environment
It’s known that the compound has good solid-state emission intensities, suggesting that it could be designed as a solid-state emitter by proper structural selection
生化分析
Biochemical Properties
Methyl pyrazolo[1,5-a]pyridine-2-carboxylate plays a role in biochemical reactions, interacting with enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the structure and properties of the compound
Cellular Effects
It is hypothesized that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl pyrazolo[1,5-a]pyridine-2-carboxylate typically involves the cyclocondensation of appropriate precursors. One common method is the reaction of 3-aminopyrazole with β-dicarbonyl compounds under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
化学反应分析
Types of Reactions
Methyl pyrazolo[1,5-a]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted pyrazolo[1,5-a]pyridine derivatives.
科学研究应用
Methyl pyrazolo[1,5-a]pyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific photophysical properties
相似化合物的比较
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Another fused heterocyclic compound with similar biological activities.
Pyrazolo[1,5-a]pyridine: Lacks the ester group but shares the core structure.
Pyrazolo[1,5-a]pyridine-3-carboxylate: Similar structure but with the ester group at a different position.
Uniqueness
Methyl pyrazolo[1,5-a]pyridine-2-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methyl ester group at the second position of the pyrazole ring can enhance its solubility and facilitate its interaction with biological targets .
属性
IUPAC Name |
methyl pyrazolo[1,5-a]pyridine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)8-6-7-4-2-3-5-11(7)10-8/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COIDYSXDRKQDJA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN2C=CC=CC2=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50653287 |
Source


|
| Record name | Methyl pyrazolo[1,5-a]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50653287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151831-21-9 |
Source


|
| Record name | Methyl pyrazolo[1,5-a]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50653287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does Methyl pyrazolo[1,5-a]pyridine-2-carboxylate (HBSC11) exert its anti-HBV effect? What is the role of La protein?
A1: Research indicates that HBSC11 interacts with the human La protein. [] While the exact mechanism remains under investigation, this interaction appears to disrupt the normal function of La protein within the HBV life cycle, ultimately leading to a reduction in HBV viral markers. [] This suggests that La protein plays a crucial role in HBV replication and that targeting this interaction could be a viable strategy for developing novel anti-HBV therapies.
Q2: The study mentions a derivative of HBSC11, compound 5a, exhibiting promising anti-HBV activity. What structural modifications differentiate compound 5a from the parent molecule, and how do these modifications contribute to its enhanced activity?
A2: While the specific structural modifications of compound 5a are not fully detailed in the provided abstract [], it mentions that the methyl group of HBSC11 was substituted with various groups. Further investigation into the full publication would be needed to elucidate the exact structure of compound 5a. Understanding the structure-activity relationship is crucial, as modifications can impact the molecule's binding affinity to La protein, cellular permeability, and overall efficacy.
Q3: What preclinical data supports the potential of compound 5a as an anti-HBV therapeutic?
A3: The research highlights promising preclinical results for compound 5a. In a mouse model, it demonstrated significant inhibition of HBV DNA (98.9%), HBsAg (57.4%), and HBeAg (46.4%) compared to a control group. [] These findings suggest that compound 5a can effectively suppress HBV replication and viral protein production in vivo. Further research, including toxicity profiling and investigation of potential resistance mechanisms, is necessary to determine its suitability for clinical development.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(R,E)-2-(benzo[d][1,3]dioxol-5-ylmethyleneamino)-2-phenylethanol](/img/structure/B598892.png)
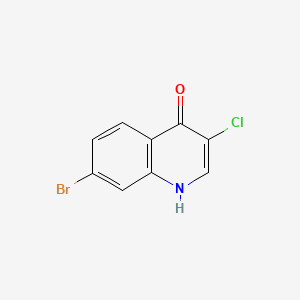
![Methyl 2-(2-chlorophenyl)-2-(4,5-dihydrothieno[2,3-c]pyridin-6(7H)-yl)acetate](/img/structure/B598896.png)
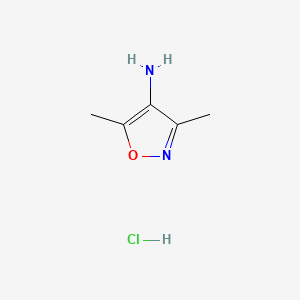
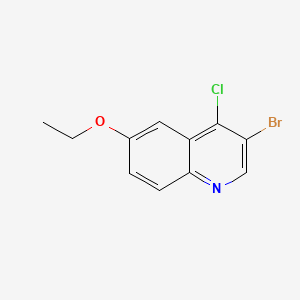
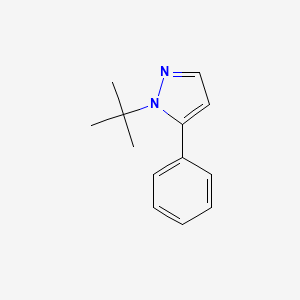
![5-Oxa-2-azaspiro[3.5]nonane](/img/structure/B598902.png)
